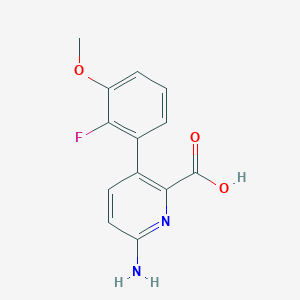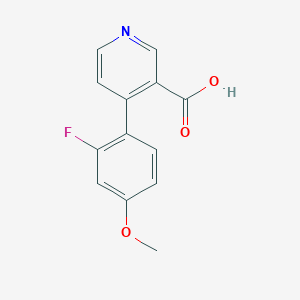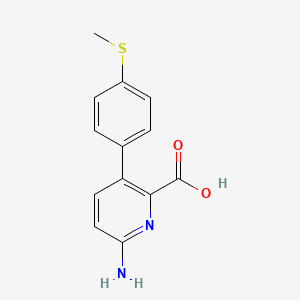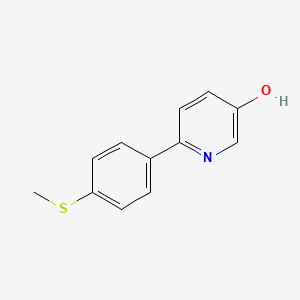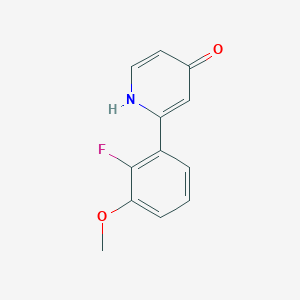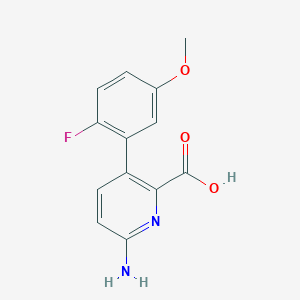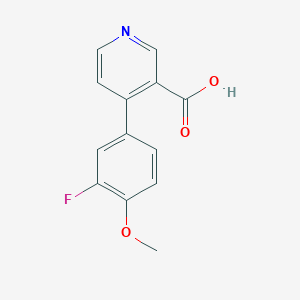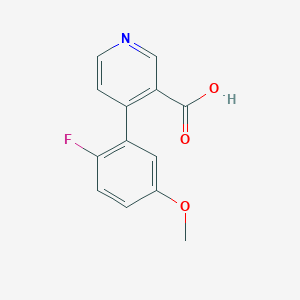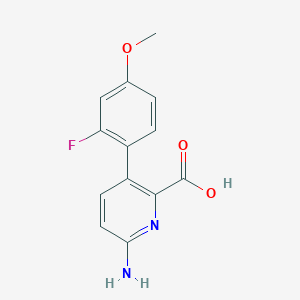
6-Amino-3-(2-fluoro-4-methoxyphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-3-(2-fluoro-4-methoxyphenyl)picolinic acid (6-Amino-3-FMPPA) is an organic compound with a molecular formula of C9H9FN2O2. It is a white crystalline powder with a melting point of 117-118°C and a molecular weight of 196.17 g/mol. 6-Amino-3-FMPPA is a small molecule that has been used in various studies due to its wide range of biological activities. It has been found to possess anti-inflammatory, anti-oxidant, anti-cancer, and anti-fungal activities, as well as being an effective inhibitor of cyclooxygenase-2 (COX-2). It has been used in the synthesis of various compounds, including analogues of 6-Amino-3-FMPPA, and has been used in the development of new drugs for the treatment of various diseases.
科学的研究の応用
6-Amino-3-FMPPA has been used in a variety of scientific research applications. It has been used in the study of its anti-inflammatory, anti-oxidant, anti-cancer, and anti-fungal activities. It has also been used in the synthesis of various compounds, including analogues of 6-Amino-3-FMPPA, and has been used in the development of new drugs for the treatment of various diseases. Additionally, 6-Amino-3-FMPPA has been used in the study of its mechanism of action, as well as its biochemical and physiological effects.
作用機序
The mechanism of action of 6-Amino-3-FMPPA is not fully understood. However, it is known to inhibit the activity of cyclooxygenase-2 (6-Amino-3-(2-fluoro-4-methoxyphenyl)picolinic acid, 95%), which is an enzyme involved in the production of prostaglandins. It is believed that 6-Amino-3-FMPPA inhibits the activity of 6-Amino-3-(2-fluoro-4-methoxyphenyl)picolinic acid, 95% by blocking its active site, leading to a decrease in the production of prostaglandins. This inhibition of 6-Amino-3-(2-fluoro-4-methoxyphenyl)picolinic acid, 95% is thought to be responsible for the anti-inflammatory, anti-oxidant, anti-cancer, and anti-fungal activities of 6-Amino-3-FMPPA.
Biochemical and Physiological Effects
6-Amino-3-FMPPA has been found to possess a wide range of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-oxidant, anti-cancer, and anti-fungal activities. Additionally, it has been found to be an effective inhibitor of cyclooxygenase-2 (6-Amino-3-(2-fluoro-4-methoxyphenyl)picolinic acid, 95%), which is an enzyme involved in the production of prostaglandins. It is believed that the inhibition of 6-Amino-3-(2-fluoro-4-methoxyphenyl)picolinic acid, 95% by 6-Amino-3-FMPPA leads to a decrease in the production of prostaglandins, which is thought to be responsible for the anti-inflammatory, anti-oxidant, anti-cancer, and anti-fungal activities of 6-Amino-3-FMPPA.
実験室実験の利点と制限
6-Amino-3-FMPPA has been used in a variety of lab experiments due to its wide range of biological activities. It is a small molecule that is easy to synthesize and is relatively stable, which makes it well-suited for use in experiments. Additionally, it is relatively inexpensive and is readily available from chemical suppliers. However, it is important to note that 6-Amino-3-FMPPA is a potential mutagen and should be handled with caution.
将来の方向性
There are a number of potential future directions for the use of 6-Amino-3-FMPPA. It could be used in the development of new drugs for the treatment of various diseases, such as cancer and inflammation. Additionally, it could be used in the synthesis of analogues of 6-Amino-3-FMPPA, which could be used in the study of its mechanism of action and biochemical and physiological effects. Finally, it could be used to study its potential anti-fungal activities, as well as its potential to inhibit other enzymes involved in the production of prostaglandins.
合成法
6-Amino-3-FMPPA can be synthesized by a variety of methods, including the reaction of 4-methoxybenzaldehyde with 2-fluoroaniline in the presence of hydrochloric acid, followed by the addition of acetic anhydride. This reaction yields 6-Amino-3-FMPPA as the main product. Another method involves the reaction of 4-methoxybenzaldehyde with 2-fluoroaniline in the presence of a base, such as sodium hydroxide, followed by the addition of acetic anhydride. This reaction also yields 6-Amino-3-FMPPA as the main product.
特性
IUPAC Name |
6-amino-3-(2-fluoro-4-methoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3/c1-19-7-2-3-8(10(14)6-7)9-4-5-11(15)16-12(9)13(17)18/h2-6H,1H3,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPDWUPYDOYLKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


